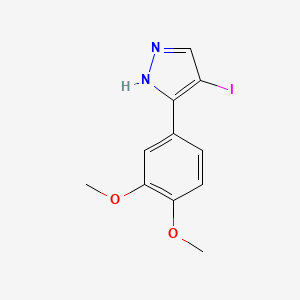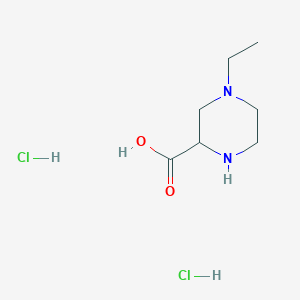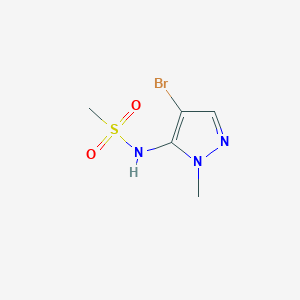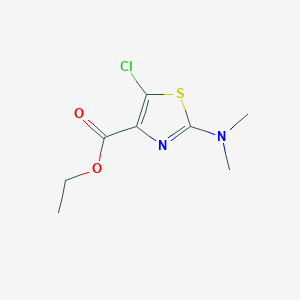
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride is a chemical compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The imidazole ring can then be functionalized and coupled with a piperidine derivative through various coupling reactions, such as nickel-catalyzed addition to nitriles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would likely include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Both the imidazole and piperidine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or piperidine rings.
Wissenschaftliche Forschungsanwendungen
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. The piperidine ring can interact with various receptors in the body, modulating their function. These interactions can lead to various biological effects, such as antimicrobial activity or enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-(1H-Imidazol-1-yl)ethyl)piperidine
- **2-(1H-Imidazol-1-yl)ethyl)piperidine
- **4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride
Uniqueness
4-(1-(1H-Imidazol-2-yl)ethyl)piperidinedihydrochloride is unique due to its specific substitution pattern on the imidazole ring and its combination with the piperidine ring. This unique structure allows it to interact with a different set of molecular targets compared to other similar compounds, potentially leading to distinct biological activities and applications .
Eigenschaften
Molekularformel |
C10H19Cl2N3 |
|---|---|
Molekulargewicht |
252.18 g/mol |
IUPAC-Name |
4-[1-(1H-imidazol-2-yl)ethyl]piperidine;dihydrochloride |
InChI |
InChI=1S/C10H17N3.2ClH/c1-8(10-12-6-7-13-10)9-2-4-11-5-3-9;;/h6-9,11H,2-5H2,1H3,(H,12,13);2*1H |
InChI-Schlüssel |
GYYPFSSQBAOSOR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1CCNCC1)C2=NC=CN2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![(7AS)-6-Hydroxytetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11799533.png)





